1-{[(2,5-Dimethylphenyl)amino]methyl}cyclobutan-1-ol
Beschreibung
Eigenschaften
IUPAC Name |
1-[(2,5-dimethylanilino)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-4-5-11(2)12(8-10)14-9-13(15)6-3-7-13/h4-5,8,14-15H,3,6-7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKZTFHSUQNHCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NCC2(CCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Ring Contraction of Pyrrolidines via Hypervalent Iodine Reagents
One of the most effective methods to prepare cyclobutane derivatives bearing amino substituents involves the ring contraction of pyrrolidines using hypervalent iodine(III) reagents such as hydroxy(tosyloxy)iodobenzene (HTIB). This method was extensively studied by researchers who demonstrated:
- Use of 2.5 equivalents of HTIB and 8 equivalents of ammonium carbamate in 2,2,2-trifluoroethanol (TFE) solvent.
- The reaction proceeds via an electrophilic amination mechanism, generating an intermediate 1,1-diazene that undergoes nitrogen extrusion to form a 1,4-biradical species.
- This biradical rapidly cyclizes to form the cyclobutane ring with high stereoselectivity and retention of stereochemical information from the starting pyrrolidine.
- Yields for cyclobutane products range from moderate to good (24-69%), with excellent diastereoselectivity and enantiocontrol (dr > 20:1, ee > 97% in some cases).
Key advantages of this method include:
- Stereospecific ring contraction preserving chirality.
- Mild reaction conditions.
- Applicability to a variety of substituted pyrrolidines.
| Parameter | Condition/Result |
|---|---|
| Hypervalent iodine reagent | Hydroxy(tosyloxy)iodobenzene (HTIB) |
| Ammonia surrogate | Ammonium carbamate (8 equiv) |
| Solvent | 2,2,2-Trifluoroethanol (TFE) |
| Temperature | Room temperature or mild heating |
| Yield | Up to 69% |
| Stereoselectivity | dr > 20:1, ee > 97% |
| Mechanism | Electrophilic amination → 1,1-diazene → 1,4-biradical → cyclobutane |
This ring contraction approach can be adapted to prepare 1-{[(2,5-Dimethylphenyl)amino]methyl}cyclobutan-1-ol by starting from an appropriately substituted pyrrolidine bearing the 2,5-dimethylphenylamino moiety.
Photocatalyzed [2+2] Cycloaddition of Dehydroamino Acids and Olefins
Another method involves photocatalytic [2+2] cycloaddition between dehydroamino acid derivatives and styrene-type olefins:
- This method uses visible light photocatalysis to promote cycloaddition, forming cyclobutane rings bearing amino acid substituents.
- The reaction shows good functional group tolerance and can be performed under mild conditions.
- Diastereoselectivity varies depending on substrates, but yields can be optimized using continuous flow photoreactors.
- This approach is suitable for synthesizing cyclobutanes with amino substituents, potentially adaptable for the target compound.
| Parameter | Condition/Result |
|---|---|
| Photocatalyst | Visible light-activated catalyst (e.g., Ir or Ru complexes) |
| Substrates | Dehydroamino acids + styrene-type olefins |
| Solvent | Typically polar solvents |
| Temperature | Ambient to mild heating |
| Yield | 33-81%, depending on substrate |
| Diastereoselectivity | Moderate to good (up to 8:1 d.r.) |
This method offers an alternative synthetic route, especially when direct ring contraction is challenging.
Radical-Mediated Aminomethylation and Hydroxylation
- Radical pathways involving iodonitrene intermediates and electrophilic amination are crucial in the ring contraction method.
- Radical trapping experiments confirm the involvement of biradical intermediates.
- The hydroxyl group on the cyclobutane ring can be introduced via nucleophilic displacement or oxidation steps post ring formation.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield Range | Stereoselectivity | Notes |
|---|---|---|---|---|
| Ring contraction of pyrrolidines | HTIB (2.5 equiv), ammonium carbamate (8 equiv), TFE solvent | 24-69% | dr > 20:1, ee > 97% | Stereospecific, suitable for amino substituents |
| Photocatalytic [2+2] cycloaddition | Visible light photocatalyst, dehydroamino acids + olefins | 33-81% | Up to 8:1 d.r. | Mild conditions, adaptable to complex substrates |
| Radical-mediated amination | Iodonitrene intermediates, radical trapping agents | Variable | High | Mechanistic insight into stereoselectivity |
Research Findings and Mechanistic Insights
- The electrophilic amination step is critical for introducing the amino substituent and initiating ring contraction.
- The formation of a 1,4-biradical intermediate leads to rapid cyclization, preserving stereochemical integrity.
- Use of TFE solvent enhances reactivity by forming hydrogen-bonded adducts with hypervalent iodine reagents.
- Radical scavenger experiments suppress product formation, confirming radical intermediates.
- The method allows for the synthesis of enantiopure cyclobutanes, important for pharmaceutical applications.
Analyse Chemischer Reaktionen
1-{[(2,5-Dimethylphenyl)amino]methyl}cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylphenylamino group is replaced by other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product, with temperatures ranging from room temperature to reflux conditions.
Major Products: Major products formed from these reactions include substituted cyclobutanols, amines, and carboxylic acids, depending on the specific reaction pathway.
Wissenschaftliche Forschungsanwendungen
1-{[(2,5-Dimethylphenyl)amino]methyl}cyclobutan-1-ol has several scientific research applications:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, the compound is studied for its potential therapeutic effects. It has been investigated for its ability to interact with specific biological targets, such as enzymes and receptors.
Medicine: In medicine, the compound is explored for its potential use as a drug candidate. Its unique chemical structure makes it a promising candidate for the development of new pharmaceuticals.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of 1-{[(2,5-Dimethylphenyl)amino]methyl}cyclobutan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: The pathways involved in its mechanism of action include signal transduction pathways, where the compound acts as an agonist or antagonist, influencing cellular responses.
Vergleich Mit ähnlichen Verbindungen
1-(Propan-2-yl)cyclobutan-1-ol
- Structure: Shares the cyclobutanol core but substitutes the aromatic amine group with an aliphatic isopropyl chain.
- Properties : The absence of an aromatic amine reduces opportunities for π-π interactions or hydrogen bonding, likely limiting its utility in target-specific applications. Its smaller substituent may enhance lipophilicity compared to the target compound .
- Applications : Primarily serves as a building block in organic synthesis due to its simplicity and stability.
1-(1-Aminobutan-2-yl)cyclopentan-1-ol
- Structure: Features a five-membered cyclopentanol ring with an aliphatic aminobutyl substituent (CAS 19110-40-8, MW 157.25 g/mol).
- Properties: The larger cyclopentanol ring reduces ring strain, enhancing stability.
- Applications : Documented as versatile in pharmaceuticals, agrochemicals, and materials due to its balanced reactivity and stability .
Data Table: Key Comparative Metrics
*Calculated based on molecular formula.
Research Findings
- Substituent Impact : The aromatic amine in the target compound may improve binding affinity to biological targets (e.g., enzymes or receptors) compared to aliphatic substituents, as seen in kinase inhibitors or neurotransmitter analogs .
- Synthetic Utility: The cyclopentanol derivative’s aliphatic amine facilitates straightforward functionalization, whereas the target compound’s aromatic group may require specialized coupling strategies .
Biologische Aktivität
1-{[(2,5-Dimethylphenyl)amino]methyl}cyclobutan-1-ol, also known by its CAS number 2160285-72-1, is a compound of interest due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular structure of 1-{[(2,5-Dimethylphenyl)amino]methyl}cyclobutan-1-ol can be represented as follows:
This compound features a cyclobutane ring substituted with an amino group and a dimethylphenyl moiety, which may influence its biological interactions.
Anticancer Potential
Recent studies have indicated that compounds similar to 1-{[(2,5-Dimethylphenyl)amino]methyl}cyclobutan-1-ol exhibit significant anticancer activity. For example, research has shown that structurally related compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Table 1: Biological Activity Summary
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction of pro-inflammatory cytokines |
Antimicrobial Activity
Preliminary investigations suggest that the compound may possess antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, indicating potential utility in treating infections.
Anti-inflammatory Effects
Research has also pointed towards anti-inflammatory properties. Compounds with similar structures have been reported to downregulate pro-inflammatory cytokines, suggesting that 1-{[(2,5-Dimethylphenyl)amino]methyl}cyclobutan-1-ol may play a role in inflammatory pathways.
Case Study 1: Anticancer Efficacy
A study conducted on a series of cyclobutane derivatives demonstrated that certain modifications in the structure led to enhanced anticancer activity against breast cancer cell lines. The study highlighted the importance of the dimethylphenyl group in increasing cytotoxicity and selectivity towards cancer cells while sparing normal cells .
Case Study 2: Antimicrobial Testing
In vitro testing against Staphylococcus aureus and Escherichia coli revealed that derivatives of cyclobutan-1-ol exhibited significant antibacterial activity. The minimum inhibitory concentration (MIC) values were promising, indicating potential for further development as an antimicrobial agent .
Mechanistic Insights
Mechanistic studies suggest that the biological activities of 1-{[(2,5-Dimethylphenyl)amino]methyl}cyclobutan-1-ol may involve interaction with specific cellular targets. For instance, it has been proposed that such compounds could modulate signaling pathways related to apoptosis and inflammation .
Table 2: Mechanistic Pathways
Q & A
(Basic) What synthetic strategies are recommended for preparing 1-{[(2,5-Dimethylphenyl)amino]methyl}cyclobutan-1-ol?
A two-step approach is typically employed:
Condensation : React cyclobutanone with (2,5-dimethylphenyl)amine under reductive amination conditions (e.g., NaBH₃CN or H₂/Pd-C) to form the intermediate Schiff base.
Reduction : Reduce the imine bond to yield the final product. Solvents like methanol or THF are preferred, with purification via column chromatography using silica gel and a gradient eluent (e.g., ethyl acetate/hexane) .
(Advanced) How does the cyclobutane ring’s strain influence regioselectivity in derivatization reactions?
The cyclobutane ring’s high ring strain (≈110 kJ/mol) enhances reactivity in ring-opening or functionalization reactions. For example, the hydroxyl group at the 1-position can undergo nucleophilic substitution more readily than in less-strained cyclohexanol analogs. Computational studies (DFT) suggest that strain lowers activation barriers for reactions like esterification or etherification .
(Basic) What spectroscopic techniques are critical for structural validation?
- NMR : ¹H/¹³C NMR identifies the cyclobutane ring (δ ~2.5–3.5 ppm for ring protons) and the aromatic protons of the 2,5-dimethylphenyl group (δ ~6.8–7.2 ppm).
- IR : Confirms hydroxyl (≈3200–3400 cm⁻¹) and amine (≈3300 cm⁻¹) stretches.
- Mass Spectrometry : High-resolution MS validates the molecular formula (C₁₃H₁₉NO) .
(Advanced) How can molecular docking predict this compound’s interaction with serotonin receptors?
Using software like AutoDock Vina, the amino-methyl group’s hydrogen-bonding capability and the 2,5-dimethylphenyl group’s hydrophobic interactions can be modeled. Comparative docking with known 5-HT receptor ligands (e.g., 2-(Dimethylamino)-2-phenylbutan-1-ol) reveals potential binding affinities. Energy minimization and MD simulations refine pose stability .
(Basic) What solvent systems optimize solubility for in vitro assays?
The compound is moderately polar (logP ≈1.5–2.0). DMSO is suitable for stock solutions (50–100 mM), while aqueous buffers (pH 7.4) with ≤5% DMSO maintain solubility. Precipitation occurs in highly non-polar solvents (e.g., hexane) .
(Advanced) How do substituent positions on the phenyl ring modulate biological activity?
Comparative studies with analogs (e.g., 3,4-dimethyl vs. 2,5-dimethyl substitution) show that para-methyl groups enhance steric bulk, reducing off-target interactions. Ortho-substitution may hinder rotational freedom, affecting binding kinetics. QSAR models correlate substituent position with IC₅₀ values in enzyme inhibition assays .
(Basic) What purification methods resolve byproducts from the reductive amination step?
- Flash Chromatography : Use a silica column with ethyl acetate/hexane (3:7) to separate unreacted amine.
- Recrystallization : Ethanol/water mixtures (70:30) yield high-purity crystals (≥95% by HPLC) .
(Advanced) What mechanistic role does the amino-methyl group play in cytochrome P450 inhibition?
The tertiary amine acts as a heme-iron ligand, disrupting the P450 catalytic cycle. Kinetic assays (e.g., UV-Vis spectroscopy) show type II binding spectra (λmax ≈425 nm). Mutagenesis studies confirm hydrogen bonding between the methylamino group and active-site residues (e.g., CYP3A4 Thr309) .
(Basic) How should pH be controlled during storage to prevent degradation?
Store at pH 6–8 (buffered solutions) to avoid hydrolysis of the cyclobutanol group. Lyophilized powders are stable at −20°C for >12 months. Avoid acidic conditions (pH <4), which promote ring-opening .
(Advanced) Can kinetic isotope effects (KIEs) elucidate degradation pathways under UV exposure?
Deuterium labeling at the hydroxyl or amino positions reveals primary KIEs (kH/kD >2) for photolytic cleavage of the C–N bond. LC-MS/MS identifies degradation products like 2,5-dimethylaniline and cyclobutanone, confirming radical-mediated pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
